3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, diethyl ester

Description

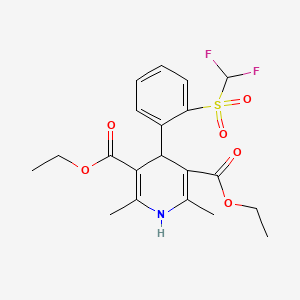

The compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, diethyl ester belongs to the 1,4-dihydropyridine (DHP) class, a scaffold widely studied for its pharmacological applications, particularly in cardiovascular therapeutics. Structurally, it features:

- A 1,4-dihydropyridine ring with methyl groups at positions 2 and 4.

- Diethyl ester groups at the 3,5-positions.

- A 4-(ortho-difluoromethylsulfonylphenyl) substituent, distinguishing it from classical DHP derivatives like nifedipine (2-nitrophenyl) or felodipine (3-nitrophenyl).

The difluoromethyl sulfonyl (-SO₂CF₂H) group introduces unique electronic and steric properties. Sulfonyl groups are strongly electron-withdrawing, which stabilizes the DHP ring and may influence binding to calcium channels .

Properties

CAS No. |

84761-75-1 |

|---|---|

Molecular Formula |

C20H23F2NO6S |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

diethyl 4-[2-(difluoromethylsulfonyl)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C20H23F2NO6S/c1-5-28-18(24)15-11(3)23-12(4)16(19(25)29-6-2)17(15)13-9-7-8-10-14(13)30(26,27)20(21)22/h7-10,17,20,23H,5-6H2,1-4H3 |

InChI Key |

VPODHCPLXLSTOD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2S(=O)(=O)C(F)F)C(=O)OCC)C)C |

Origin of Product |

United States |

Biological Activity

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(o-((difluoromethyl)sulfonyl)phenyl)-2,6-dimethyl-, diethyl ester (commonly referred to as FCE 24265) is a compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C19H23NO4

- Molecular Weight : 329.4 g/mol

- CAS Number : 1149-23-1

- Structure : The compound features a diethyl ester functional group and a pyridine ring, contributing to its biological activity.

FCE 24265 exhibits a dual mechanism of action:

- Calcium Channel Antagonism : It acts as a calcium channel blocker, which helps in the reduction of blood pressure by inhibiting calcium influx in vascular smooth muscle cells.

- Thromboxane A2 Synthase Inhibition : The compound also inhibits thromboxane A2 (TxA2) synthesis, which is crucial in platelet aggregation and vasoconstriction. This dual action can be beneficial in treating cardiovascular diseases where both calcium overload and TxA2 synthesis are problematic .

In Vitro Studies

In vitro studies have demonstrated that FCE 24265 has significant biological activity:

- IC50 Values :

In Vivo Studies

In vivo experiments indicate that FCE 24265 effectively lowers blood pressure without causing reflex tachycardia, making it a promising candidate for further development in hypertension therapies .

Case Studies

Several studies have evaluated the pharmacological profile of FCE 24265:

- Study on Hypertensive Rats :

- Objective : To assess the antihypertensive effects.

- Results : The compound significantly reduced systolic blood pressure over a sustained period without adverse effects on heart rate.

- Comparative Study with Nifedipine :

- Objective : To compare the efficacy and safety profile with nifedipine.

- Results : While less potent than nifedipine, FCE 24265 showed a favorable safety profile and additional TxA2 inhibitory activity, suggesting potential benefits in patients with coexisting conditions like hypertension and thrombosis .

Data Table of Biological Activities

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,4-Dihydropyridine Derivatives

*Estimated based on substituent contributions: DHP core (C₈H₉NO₄ = 183.16) + o-(SO₂CF₂H)Ph (C₇H₅F₂O₂S = 194.18) + 2×Ethyl ester (2×C₂H₅O₂ = 92.10).

Key Observations:

- Steric Effects: Ortho-substitution introduces steric hindrance, which may restrict rotation around the C4-aryl bond, favoring specific conformations critical for receptor binding .

Preparation Methods

Esterification and Intermediate Preparation

- Pyridine-3,5-dicarboxylic acid mono- or diethyl esters are prepared by reacting the acid with ethanol in the presence of potassium hydroxide or acid catalysts at room temperature or slightly elevated temperatures (e.g., 20°C for 2 hours) to achieve yields around 70%.

- For example, potassium hydroxide in ethanol converts the acid to the monoethyl ester, which can be further esterified to the diethyl ester.

Formation of 1,4-Dihydropyridine Derivative

- The 1,4-dihydro-4-substituted pyridine core is synthesized by selective reduction of the pyridine ring or by condensation reactions involving pyridine derivatives and aldehydes or ketones under mild conditions.

- The 2,6-dimethyl substitution is introduced either before or after ring reduction, depending on the synthetic route.

Introduction of Difluoromethylsulfonyl Phenyl Group

- The difluoromethylsulfonyl phenyl substituent is introduced via sulfonylation reactions using difluoromethylsulfonyl chloride derivatives under controlled conditions.

- Alternatively, cross-coupling reactions with aryl halides bearing the difluoromethylsulfonyl group can be employed, often catalyzed by palladium complexes in the presence of bases and suitable ligands.

Representative Synthetic Route (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | Pyridine-3,5-dicarboxylic acid + EtOH, KOH | ~70 | Room temp, 2 h |

| 2 | Alkylation | Methyl iodide, base | 60-80 | Selective 2,6-dimethylation |

| 3 | Reduction | Catalytic hydrogenation (Pd/C, H2) | 75-85 | Formation of 1,4-dihydropyridine |

| 4 | Sulfonylation/Coupling | Difluoromethylsulfonyl chloride + base or Pd-catalyzed coupling | 65-90 | Introduction of o-(difluoromethylsulfonyl)phenyl group |

| 5 | Purification | Recrystallization, chromatography | - | Final product isolation and purification |

Reaction Conditions and Catalysts

- Esterification typically uses acidic or basic catalysts; potassium hydroxide in ethanol is common for mono- and diethyl esters.

- Alkylation requires strong bases (e.g., sodium hydride) and methylating agents under anhydrous conditions.

- Reduction of pyridine rings is performed under hydrogen atmosphere with palladium on carbon or other suitable catalysts.

- Sulfonylation reactions use difluoromethylsulfonyl chloride with bases like triethylamine or pyridine to neutralize HCl formed.

- Cross-coupling reactions employ palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like DMF or toluene at temperatures ranging from room temperature to 100°C.

Analytical Data Supporting Preparation

- NMR Spectroscopy: Confirms substitution pattern and dihydropyridine formation.

- IR Spectroscopy: Shows characteristic ester carbonyl peaks (~1750 cm⁻¹), sulfonyl group peaks (~1300-1150 cm⁻¹), and aromatic C-H stretches.

- Mass Spectrometry: Confirms molecular weight (443.5 g/mol) and fragmentation pattern.

- Elemental Analysis: Validates purity and composition.

Summary Table of Preparation Methods

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects yields and selectivity, especially in sulfonylation and coupling steps.

- Use of palladium catalysts with appropriate ligands enhances coupling efficiency and reduces side reactions.

- Esterification under mild basic conditions preserves sensitive functional groups.

- Multi-step synthesis requires careful purification at each stage to avoid carryover impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.